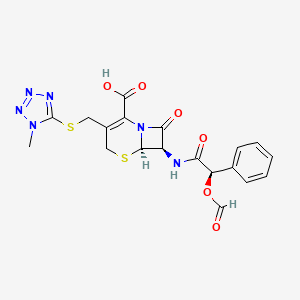
O-Formylcefamandole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-formylcefamandole is a cephalosporin compound having (R)-O-formylmandelamido and N-methylthiotetrazole side groups. It is used (as the sodium salt) as a progrug for cefamandole. It has a role as an antibacterial agent and a prodrug. It is a cephalosporin and a formate ester. It derives from a cefamandole. It is a conjugate acid of an O-formylcefamandole(1-).
Cefamandole Nafate is the sodium salt form of cefamandole formyl ester. Cefamandole nafate is a pro-drug that is hydrolyzed by plasma esterases to produce cefamandole, a semi-synthetic beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefamandole binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Applications De Recherche Scientifique
Quality Control of Traditional Herbal Prescriptions
O-Formylcefamandole, a derivative of cefamandole, may not have direct applications in scientific research, but related compounds and methodologies can be applied for quality control in traditional medicine. For instance, in the study of traditional herbal prescription Oncheong-eum (OCE), analytical methods involving high-performance liquid chromatography were developed for quality control using various components, although O-Formylcefamandole was not specifically mentioned (Seo & Shin, 2022).
Investigating Detoxification Mechanisms
Studies involving formic acid, which is structurally similar to O-Formylcefamandole, have been used to understand detoxification mechanisms in organisms. For example, research on honey bees and varroa mites explored transcriptomic changes under formic acid exposure, shedding light on detoxification processes (Genath et al., 2020).
Clinical Research Informatics
The broader field of clinical research, where drugs like O-Formylcefamandole are tested, benefits from informatics tools. The Ontology of Clinical Research (OCRe) serves as a foundational informatics tool for designing and analyzing human studies, contributing to the scientific process of drug research (Sim et al., 2014).
Ocular Pharmacokinetics and Drug Delivery Challenges
Research in ocular pharmacokinetics, crucial for drugs like O-Formylcefamandole, highlights the challenges in delivering therapeutic agents to the eye. This area of study is essential for developing effective ocular drugs (Urtti, 2006).
Drug Discovery Evolution
The evolution of drug discovery, which includes the development of drugs like O-Formylcefamandole, has been significantly influenced by advancements in molecular biology and genomic sciences (Drews, 2000).
Automated Feedback in Clinical Studies
Tools like 'formr', used in clinical research, automate feedback generation and support complex longitudinal studies. Such tools are vital for clinical trials involving drugs such as O-Formylcefamandole (Arslan, Walther, & Tata, 2019).
Role of Formyl Peptide Receptors in Bone Research
Studies on formyl peptide receptors (FPR), which interact with molecules like O-Formylcefamandole, are crucial in understanding the pathogenesis of musculoskeletal disorders. These studies contribute to the knowledge of drug interactions and potential therapeutic roles (Lantieri et al., 2022).
Propriétés
Numéro CAS |
57268-80-1 |
|---|---|
Formule moléculaire |
C19H18N6O6S2 |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30)/t12-,14-,17-/m1/s1 |
Clé InChI |
RRJHESVQVSRQEX-SUYBPPKGSA-N |
SMILES isomérique |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)O |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O |
Autres numéros CAS |
57268-80-1 42540-40-9 |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



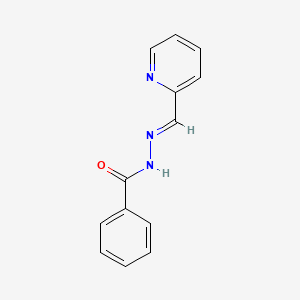
![4,6-dimethyl-N'-[(1E)-1-phenylethylidene]pyrimidine-2-carbohydrazide](/img/structure/B1239031.png)
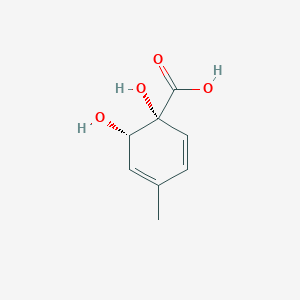

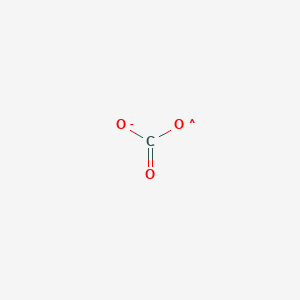
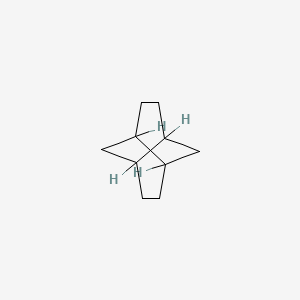
![3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B1239036.png)
![(Z)-1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B1239038.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1239039.png)
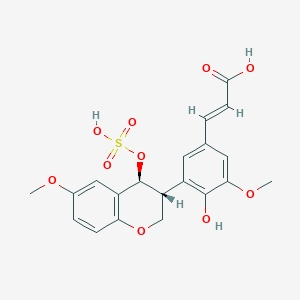

![(2S,3S,4R,5S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-[hydroxy-[hydroxy-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl]oxyphosphoryl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1239048.png)
![(3E,5E,11E,13Z)-16-[(E)-3,9-dihydroxy-4,8-dimethyl-5-oxodec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1239049.png)
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1239050.png)